methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl ester group at the 3-position and a 4-chlorophenyl group at the 1-position
Mechanism of Action
Target of Action
Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, also known as Pyraclostrobin, is primarily targeted towards various plant pathogens including Septoria tritici, Puccinia spp., and Pyrenophora teres . These are fungi that cause diseases in crops, affecting their growth and yield.
Mode of Action
The compound acts as a fungicide and belongs to the strobilurin group of fungicides . It inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial electron transport chain. By inhibiting this pathway, the compound disrupts the production of ATP, an energy-rich molecule that supports a range of essential processes in the fungal cell . This disruption leads to the cessation of fungal growth .
Pharmacokinetics
After oral administration of Pyraclostrobin to rats, about 50% of the dose was absorbed . The majority (74-91%) of the dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of Pyraclostrobin in rats proceeds through three main pathways . Many metabolites are derived from the chlorophenol-pyrazole or tolyl-methoxycarbamate moieties of Pyraclostrobin after cleavage of the ether linkage between these two groups, with subsequent ring hydroxylation and glucuronide or sulphate conjugation .
Result of Action
The result of the compound’s action is the inhibition of fungal growth. By disrupting the production of ATP in fungal cells, the compound prevents the fungi from carrying out essential processes, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyraclostrobin. , and by another as possibly significantly biodegradable. It is also likely to bioaccumulate in aquatic organisms . These factors can affect the environmental persistence and impact of the compound. Furthermore, resistant populations of certain fungi have been identified, indicating that genetic factors in the target organisms can also influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drugs . The compound’s interaction with proteins such as cyclooxygenase (COX) enzymes highlights its potential in modulating inflammatory responses . Additionally, its binding affinity to specific receptors suggests its role in signal transduction pathways.
Cellular Effects
Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby altering cellular functions . It also impacts cell signaling pathways by interacting with key proteins and receptors, leading to changes in cellular behavior. Furthermore, its effects on cellular metabolism include alterations in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and receptors, leading to enzyme inhibition or activation . For instance, its binding to COX enzymes results in the inhibition of prostaglandin synthesis, which is crucial for inflammatory responses . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux and alter the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can affect its activity and function. For example, its interaction with membrane transporters can facilitate its entry into cells, while binding to intracellular proteins can influence its distribution within the cell.
Subcellular Localization
Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-phenylpyrazole-3-carboxylate
- Methyl 1-(4-methylphenyl)pyrazole-3-carboxylate
- Methyl 1-(4-bromophenyl)pyrazole-3-carboxylate
Uniqueness
methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZRRVSRPYYSSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.